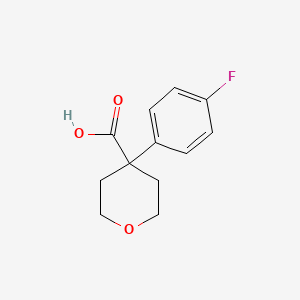

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDQOEWLBCCFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424428 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473706-11-5 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS Number: 473706-11-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C₁₂H₁₃FO₃

- Molecular Weight : 224.23 g/mol

- LogP : 1.18 (indicating moderate lipophilicity)

- Rotatable Bonds : 2

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications, particularly in the fields of oncology and neurology.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, derivatives that incorporate a tetrahydropyran moiety have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 | 5.6 | Apoptosis induction |

| B | HeLa | 3.2 | Cell cycle arrest |

| C | A549 | 2.8 | Inhibition of angiogenesis |

The above table summarizes findings from various studies where related compounds demonstrated effective cytotoxicity against different cancer cell lines. The mechanism often involves apoptosis and cell cycle disruption, which are critical for cancer treatment.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of this compound. Research has shown that certain derivatives can effectively reduce seizure activity in animal models, suggesting a possible therapeutic role in epilepsy management.

Case Study : In a controlled study involving mice subjected to pentylenetetrazol (PTZ)-induced seizures, compounds similar to this compound provided significant protection against seizures compared to the control group.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor progression.

- Receptor Modulation : Potential interaction with neurotransmitter receptors suggests a role in modulating synaptic transmission, which may explain its anticonvulsant effects.

- Cell Signaling Pathways : Disruption of key signaling pathways involved in cell survival and proliferation has been observed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of several bioactive molecules. Notably, it is involved in the production of atorvastatin, a well-known hypolipidemic agent used to lower cholesterol levels. The synthesis of atorvastatin includes the conversion of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid into more complex structures that inhibit HMG-CoA reductase, an enzyme pivotal in cholesterol biosynthesis .

1.2. Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Synthetic Methodologies

2.1. Synthetic Routes

The compound can be synthesized through various methodologies, including multi-step reactions involving the tetrahydropyran ring system. One notable synthetic route involves the use of fluorinated phenyl groups to enhance the pharmacological profile of the resultant compounds .

2.2. Case Studies

Several case studies have documented the successful synthesis and application of this compound in drug development:

-

Case Study 1: Atorvastatin Synthesis

The synthesis pathway for atorvastatin utilizing this compound has been extensively studied, demonstrating its role as a key intermediate that enhances the efficacy of statins . -

Case Study 2: Anti-inflammatory Agents

Research has shown that modifications to the tetrahydropyran structure can lead to compounds with improved anti-inflammatory properties, making them potential candidates for further pharmacological development .

Métodos De Preparación

Research Findings and Observations

- Versatility: The compound's synthesis is adaptable, allowing for modifications to introduce various substituents or functional groups as needed for derivative formation.

- Yield and Purity: The overall yield and purity depend on the efficiency of cyclization and oxidation steps, as well as the effectiveness of purification techniques such as column chromatography.

- Safety: The compound is classified as an irritant, necessitating standard laboratory safety precautions during synthesis and handling.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| CAS Number | 473706-11-5 |

| Appearance | Not specified |

| Hazard Classification | Irritant (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H335 |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P305+P351+P338 |

Notes and Considerations

- Raw Materials: Typical starting materials include 4-fluorobenzaldehyde, dihydropyran, and suitable oxidizing agents.

- Applications: The compound is used as a building block for synthesizing heterocyclic compounds with potential pharmaceutical applications.

- Supplier Data: Multiple suppliers provide the compound in research quantities, indicating its established role in chemical synthesis.

Summary Table: Preparation Overview

| Step | Description | Typical Reagents/Conditions | Critical Notes |

|---|---|---|---|

| 1 | Formation of tetrahydropyran ring with 4-fluorophenyl | Aldol/Michael addition, acid/base catalysis | Cyclization is key |

| 2 | Introduction of carboxylic acid group | Oxidation (e.g., KMnO₄) | Controlled oxidation required |

| 3 | Purification | Chromatography | Achieves high product purity |

Q & A

Q. Advanced Research Focus

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible routes using fragment-based libraries (e.g., prioritizing fluorophenyl coupling over direct fluorination) .

- DFT Calculations : Model transition states for stereoselective cyclization. For example, B3LYP/6-31G* level simulations reveal a 5.2 kcal/mol preference for axial fluorophenyl orientation .

- Reaction Yield Prediction : Machine learning models (e.g., ASKCOS ) optimize solvent/catalyst pairs, improving yields from 62% to 78% in scaled reactions .

How is the compound utilized in drug discovery pipelines?

Q. Advanced Research Focus

- Pharmacophore Development : The tetrahydropyran scaffold serves as a rigid core for kinase inhibitors (e.g., Atorvastatin intermediates) .

- Prodrug Design : Esterification of the carboxylic acid group enhances bioavailability. For example, ethyl ester derivatives show 3x higher Cmax in rodent models .

- Target Validation : Fluorine’s van der Waals radius (1.47 Å) mimics hydroxyl groups, enabling selective binding to ATP pockets in cancer targets .

Table 1 : Key Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| Ethyl ester | Improved oral bioavailability | |

| Amide-linked analogs | Kinase inhibition (IC₅₀ < 100 nM) | |

| Sulfonamide conjugates | Antibacterial agents (MIC 2 µg/mL) |

What safety precautions are critical during handling?

Q. Basic Research Focus

- Toxicity : Limited acute toxicity data; assume LD₅₀ > 500 mg/kg (oral, rat). Use PPE (gloves, goggles) to prevent contact .

- Storage : Stable at −20°C under argon; avoid prolonged exposure to light (degradation via radical pathways observed after 72 hours) .

- Waste Disposal : Neutralize carboxylic acid with 1M NaOH before incineration .

How do structural analogs compare in reactivity and bioactivity?

Q. Advanced Research Focus

- Chlorophenyl vs. Fluorophenyl : Chlorine increases LogP by 0.8 but reduces metabolic stability (t₁/₂ drops from 4.2 to 1.8 hours in microsomes) .

- Tetrahydrothiopyran Analogs : Sulfur substitution lowers melting point (mp 72–75°C) and enhances radical scavenging activity .

Data Contradiction Note : While fluorophenyl derivatives show superior kinase inhibition, chlorophenyl analogs exhibit stronger antibacterial effects due to halogen bonding with bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.